molecular formula C11H13Cl2NO B14697448 4-chloro-N-(3-chloro-4-methylphenyl)butanamide

4-chloro-N-(3-chloro-4-methylphenyl)butanamide

Cat. No.: B14697448
M. Wt: 246.13 g/mol
InChI Key: JRZWRMQBCSXMEJ-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-chloro-4-methylphenyl)butyramide is an organic compound that belongs to the class of amides It is characterized by the presence of a butyramide group attached to a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(3-chloro-4-methylphenyl)butyramide typically involves the reaction of 3-chloro-4-methylaniline with butyryl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of 4-Chloro-N-(3-chloro-4-methylphenyl)butyramide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(3-chloro-4-methylphenyl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Halogen atoms in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N-(3-chloro-4-methylphenyl)butyramide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(3-chloro-4-methylphenyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways to modulate biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(3-methylphenyl)butyramide
  • N-(3-chloro-4-methylphenyl)-3-oxo-butyramide
  • 2-Furancarboxamide, N-(3-chloro-4-methylphenyl)

Uniqueness

4-Chloro-N-(3-chloro-4-methylphenyl)butyramide is unique due to the presence of two chlorine atoms on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Properties

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

4-chloro-N-(3-chloro-4-methylphenyl)butanamide

InChI

InChI=1S/C11H13Cl2NO/c1-8-4-5-9(7-10(8)13)14-11(15)3-2-6-12/h4-5,7H,2-3,6H2,1H3,(H,14,15)

InChI Key

JRZWRMQBCSXMEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCCCl)Cl

Origin of Product

United States

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